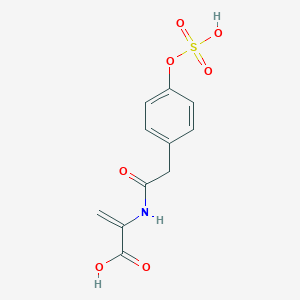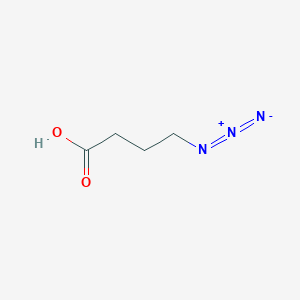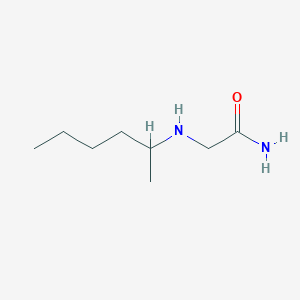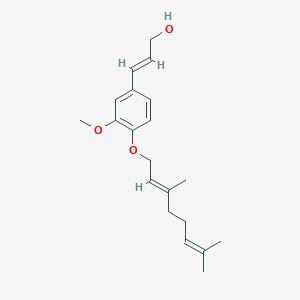
2,3,4-Trichlorobiphenyl
Descripción general
Descripción
2,3,4-Trichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . PCBs are a group of synthetic organic compounds with chlorine atoms attached to the biphenyl moiety .
Synthesis Analysis
The synthesis of 2,3,4-Trichlorobiphenyl involves the use of Ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- .Molecular Structure Analysis
The molecular formula of 2,3,4-Trichlorobiphenyl is C12H7Cl3 . It is a trichlorobiphenyl where the hydrogens at positions 2, 3, and 4 on one of the benzene rings are replaced by chlorines .Chemical Reactions Analysis
Polychlorinated Biphenyl (PCB) congeners, including 2,3,4-Trichlorobiphenyl, show a long persistence in the human body with elimination half-lives in the range of 1–20 years . Elimination involves xenobiotic-metabolizing Phase I (cytochrome P450, i.e., CYP) and conjugating Phase II enzymes, which can lead to the formation and retention of OH-PCBs, PCB sulfates, PCB glucuronides, and PCB methyl sulfones .Physical And Chemical Properties Analysis
2,3,4-Trichlorobiphenyl has a molecular weight of 257.54 g/mol . It is moderately toxic by the intraperitoneal route .Aplicaciones Científicas De Investigación
Environmental Science and Pollution Research
- Field : Environmental Science
- Application : The compound is used in studies investigating the effect of sulfonated graphene on the uptake, translocation, and metabolism of 2,4,4′-trichlorobiphenyl in maize seedlings . It’s also used in studies examining the transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl and 2,4,6-trichlorobiphenyl by Burkholderia xenovorans LB400 .
- Method : In the first study, the influence of sulfonated graphene on the uptake, translocation, and metabolism of 2,4,4′-trichlorobiphenyl in maize seedlings was investigated through a hydroponic exposure experiment . In the second study, the bacterium Burkholderia xenovorans LB400 was used to transform hydroxylated derivatives of 2,5-dichlorobiphenyl and 2,4,6-trichlorobiphenyl .
- Results : The presence of sulfonated graphene significantly promoted the maximum accumulation amount of 2,4,4′-trichlorobiphenyl in roots by 112%, whereas reduced that in stems and leaves by 32 and 39%, respectively . The PCB metabolite, 2,5-dichlorobenzoic acid (2,5-DCBA), was produced following the transformation of hydroxylated derivatives of 2,5-dichlorobiphenyl .
Biochemical Research
- Field : Biochemistry
- Application : 2,3,4-Trichlorobiphenyl activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
- Method : This information is based on biochemical research and analysis .
- Results : The compound is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .
Material Science
- Field : Material Science
- Application : 2,3,4-Trichlorobiphenyl is used in the synthesis of hierarchical porous carbon from crude biomass for high-performance solid-phase microextraction .
- Method : This information is based on material science research and analysis .
- Results : Porous materials have great prospective applications for solid-phase microextraction (SPME) technology because of their large specific surface area and pore volume .
Analytical Chemistry
- Field : Analytical Chemistry
- Application : 2,3,4-Trichlorophenol may be used as a reference standard for the determination of the analyte in water samples .
- Method : The compound is determined in water samples using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS) .
- Results : The results would depend on the specific water samples being tested .
Toxicology
- Field : Toxicology
- Application : 2,3,4-Trichlorobiphenyl activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene). It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .
- Method : This information is based on toxicological research and analysis .
- Results : The compound is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .
Mass Spectrometry
- Field : Mass Spectrometry
- Application : 2,3,4-Trichlorobiphenyl is used in mass spectrometry, which is a process used to identify chemicals in a substance by their mass and charge .
- Method : The compound is analyzed using electron ionization .
- Results : The results would depend on the specific sample being tested .
Endocrine Disruption
Safety And Hazards
Direcciones Futuras
As a polychlorinated biphenyl (PCB) congener, 2,3,4-Trichlorobiphenyl is part of a group of synthetic organic compounds that have been the focus of extensive research due to their persistence in the environment and potential health effects . Future research directions may include further studies on its toxicity, environmental impact, and methods for its safe disposal .
Propiedades
IUPAC Name |
1,2,3-trichloro-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUYHQGMDSZOPDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074180 | |
| Record name | 2,3,4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichlorobiphenyl | |
CAS RN |
55702-46-0, 25323-68-6 | |
| Record name | 2,3,4-Trichlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55702-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trichlorobiphenyl (mixed isomers) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025323686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trichlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055702460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trichlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-TRICHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61NYE2032D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-Amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B164774.png)












![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)